molecular formula C13H10ClN3O2 B13923027 1-(7-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione

1-(7-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione

Cat. No.: B13923027
M. Wt: 275.69 g/mol
InChI Key: NRMAVKXABXIIOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both isoquinoline and pyrimidinedione moieties in the molecule suggests it may exhibit unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Moiety: Starting from a suitable precursor, such as a substituted benzene, the isoquinoline ring can be constructed through cyclization reactions.

    Introduction of the Chlorine Atom: Chlorination of the isoquinoline ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Pyrimidinedione Moiety: The pyrimidinedione ring can be synthesized through condensation reactions involving urea or its derivatives.

    Coupling of the Two Moieties: The final step involves coupling the isoquinoline and pyrimidinedione moieties under appropriate conditions, such as using a base or a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(7-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving isoquinoline and pyrimidinedione derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(7-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione would depend on its specific biological target. Generally, compounds with isoquinoline and pyrimidinedione moieties can interact with enzymes, receptors, or DNA, leading to various biological effects. The chlorine atom may enhance the compound’s binding affinity to its target.

Comparison with Similar Compounds

Similar Compounds

    1-(7-Chloro-4-isoquinolinyl)-2,4-dihydroxy-2,4(1H,3H)-pyrimidinedione: Similar structure with hydroxyl groups instead of hydrogen atoms.

    1-(7-Chloro-4-isoquinolinyl)-2,4(1H,3H)-pyrimidinedione: Lacks the dihydro moiety, leading to different chemical properties.

Uniqueness

1-(7-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione is unique due to the combination of isoquinoline and pyrimidinedione moieties, which may confer distinct chemical and biological properties. The presence of the chlorine atom further differentiates it from other similar compounds.

Properties

Molecular Formula

C13H10ClN3O2

Molecular Weight

275.69 g/mol

IUPAC Name

1-(7-chloroisoquinolin-4-yl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C13H10ClN3O2/c14-9-1-2-10-8(5-9)6-15-7-11(10)17-4-3-12(18)16-13(17)19/h1-2,5-7H,3-4H2,(H,16,18,19)

InChI Key

NRMAVKXABXIIOG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=C3C=CC(=CC3=CN=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.